8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, commonly referred to as FQI1, is a synthetic small molecule belonging to the dihydroquinolinone class. [] It was initially identified as a potent inhibitor of the transcription factor Late SV40 Factor (LSF, also known as TFCP2). [, ] FQI1 exhibits anti-proliferative activity against various cancer cell lines, particularly those overexpressing LSF, such as hepatocellular carcinoma (HCC). [, ]
FQI1 is classified as a small molecule inhibitor targeting the LSF transcription factor. It was identified through screening efforts aimed at discovering compounds that could inhibit LSF activity. The compound has been extensively studied for its anti-cancer properties, particularly in the context of HCC, where it has demonstrated efficacy in preclinical models .
The synthesis of FQI1 involves several chemical reactions that yield the final product in sufficient purity for biological testing. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction times and temperatures are crucial for optimizing yield and purity .
FQI1 has a complex molecular structure characterized by a quinolinone core. The specific structural formula and stereochemistry are essential for its biological activity. Key features include:
X-ray crystallography or NMR spectroscopy can be employed to elucidate the precise three-dimensional arrangement of atoms within FQI1, which is critical for understanding its interaction with LSF .
FQI1 participates in various chemical reactions relevant to its function as an LSF inhibitor:
These reactions highlight FQI1's role in modulating cellular processes critical for cancer cell survival.
The mechanism of action of FQI1 primarily involves its inhibition of LSF. This inhibition leads to several downstream effects:
The specificity of FQI1 for LSF suggests that targeting this transcription factor could be an effective strategy for cancer therapy.
FQI1 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Understanding these properties is essential for optimizing dosing regimens in clinical applications.
FQI1 has several promising applications in scientific research and clinical settings:
LSF (TFCP2) is an oncogenic transcription factor overexpressed in aggressive carcinomas, including hepatocellular and colorectal cancers. Its homotetrameric structure enables sequence-specific DNA binding at bipartite recognition sites (e.g., SV40 late promoter), regulating genes involved in proliferation (e.g., thymidylate synthase), angiogenesis, and chemoresistance [2] [4]. FQI1 ((±)-8-(2-ethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one) selectively inhibits LSF by disrupting its DNA-binding and transcriptional activities. This specificity stems from FQI1’s unique interference with LSF oligomerization, which is essential for functional tetramer formation [5] [9].
FQI1 binds a hydrophobic pocket within LSF’s DNA-binding domain, competitively inhibiting DNA association. Structural analyses reveal that FQI1’s quinolinone core anchors the inhibitor via π-π stacking with Phe238, while its ethoxyphenyl moiety engages Van der Waals contacts with Leu241 and Val245 [4] [8]. Hydrogen bonding between FQI1’s dioxole oxygen and Arg249 stabilizes the complex, inducing conformational changes that prevent LSF tetramerization [8] [9]. Molecular dynamics simulations demonstrate that FQI1 binding increases LSF structural flexibility by 40%, disrupting the rigid architecture required for DNA recognition [8].
Table 1: Key Structural Motifs in FQI1-LSF Interaction
LSF Domain | FQI1 Binding Site | Interaction Type | Functional Consequence | |
---|---|---|---|---|
DNA-binding interface | Hydrophobic pocket (Phe238, Leu241, Val245) | Van der Waals | Blocks DNA access | |
Tetramerization region | Arg249 | Hydrogen bonding | Disrupts oligomerization | |
Allosteric regulatory site | Ser291 (phosphorylation site) | Steric hindrance | Inhibits ERK-mediated activation | [3] |
FQI1 reversibly inhibits LSF-DNA binding with an IC₅₀ of 2.1 µM in NIH/3T3 cells, as quantified by electrophoretic mobility shift assays (EMSAs) [5] [9]. Kinetic analyses reveal competitive inhibition: FQI1 reduces LSF’s DNA-binding affinity (Kd) by 8-fold, from 15 nM (control) to 120 nM (treated), without altering binding kinetics of unrelated factors (e.g., NF-κB) [4] [9]. Time-resolved FRET confirms FQI1 dissociates preformed LSF-DNA complexes within 10 minutes, indicating rapid target engagement [4]. Dose-dependent suppression of LSF transactivation is observed in reporter assays, with 5 µM FQI1 reducing thymidylate synthase promoter activity by 80% [6].
Table 2: Biochemical Kinetics of FQI1-Mediated LSF Inhibition
Assay Type | Parameter Measured | Control Value | FQI1-Treated Value | Reduction (%) | |
---|---|---|---|---|---|
EMSA | IC₅₀ (NIH/3T3) | N/A | 2.1 µM | N/A | [9] |
Surface plasmon resonance | Kd (LSF-DNA) | 15 nM | 120 nM | 87.5 | [4] |
Luciferase reporter | Promoter activity (thymidylate synthase) | 100% | 20% | 80 | [6] |
FRET | Complex dissociation half-life | >60 min | <10 min | >83 | [4] |
Beyond direct DNA-binding inhibition, FQI1 allosterically disrupts LSF’s protein-protein interactions. LSF recruits epigenetic modifiers like DNMT1 (DNA methyltransferase 1) and its cofactor UHRF1, forming a repression complex that silences tumor suppressors [4]. GST pulldown assays show LSF’s C-terminal domain (residues 380–502) binds DNMT1’s N-terminal regulatory domain (residues 1–446), stimulating DNMT1 activity by 2-fold in vitro. FQI1 (5 µM) abolishes this activation, dissociating the complex within 30 minutes [4]. Consequently, reduced representation bisulfite sequencing (RRBS) reveals genome-wide methylation aberrations: FQI1-treated cells exhibit 2,347 hypomethylated and 1,892 hypermethylated differentially methylated regions (DMRs), predominantly in promoter CpG islands [4]. This epigenetic rewiring reactivates silenced genes (e.g., p16INK4a), confirmed by RNA-seq showing 12-fold p16 upregulation [2] [4].
FQI1 also disrupts LSF’s non-transcriptional roles. LSF directly enhances tubulin polymerization by binding α-tubulin, increasing microtubule assembly rates by 35% in vitro. FQI1 inhibits this activity, destabilizing interphase microtubules within 1 minute of treatment [8] [10]. This dual targeting—transcriptional and cytoskeletal—explains FQI1’s potent anti-mitotic effects, including spindle defects and chromosome misalignment [6] [8].
Table 3: Functional Consequences of FQI1-Mediated Allosteric Modulation
LSF Interaction Partner | Biological Role | FQI1 Impact | Downstream Effect | |
---|---|---|---|---|
DNMT1/UHRF1 | Epigenetic silencing of tumor suppressors | Complex dissociation | Global DNA hypomethylation; p16 reactivation | [4] |
α-Tubulin | Microtubule stabilization | Binding inhibition | Mitotic spindle defects; interphase microtubule collapse | [8] [10] |
β-Catenin/YAP | Oncogenic co-activation | Transcriptional blockade | Suppression of Wnt/Hippo pathways | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7